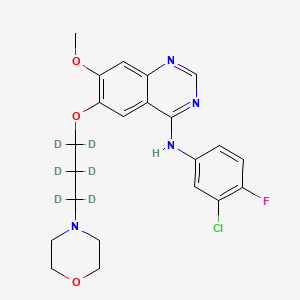
Gefitinib-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gefitinib-d6 is a deuterated form of Gefitinib . Gefitinib is a tyrosine kinase inhibitor used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria . It selectively targets the mutant proteins in malignant cells .
Synthesis Analysis
Gefitinib-loaded nanoliposomes were prepared using a modified emulsification and ultrasonic method . The nanoliposomes of the optimized batch were found to be ellipsoidal or quasi-spherical in shape . Also, three co-crystals of Gefitinib were engineered with suitable coformers like cinnamic acid (CA), sorbic acid (SA), and resorcinol (RES) to improve its solubility .Molecular Structure Analysis
Gefitinib is a small molecule and its structure is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .Chemical Reactions Analysis
The study showed that selumetinib (AZD6244) synergistically inhibited the proliferation of NSCLC with gefitinib . Selumetinib also enhanced gefitinib-induced apoptosis and migration inhibition ability in gefitinib-resistant lung cancer cell lines .Physical And Chemical Properties Analysis
Gefitinib-loaded nanoliposomes were found to have an average size of 99.88 nm and the highest entrapment efficiency (88.91 ± 0.6758%) . The co-crystals of Gefitinib showed an increase in solubility .Aplicaciones Científicas De Investigación
Overcoming Gefitinib Resistance in Non-Small Cell Lung Cancer (NSCLC)
Gefitinib, as the first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI), has achieved great advances in the treatment of NSCLC. However, drug resistance will inevitably occur . Research has shown that Selumetinib (AZD6244) synergistically inhibited the proliferation of NSCLC with gefitinib and enhanced gefitinib-induced apoptosis and migration inhibition ability in gefitinib-resistant lung cancer cell lines .
Regulation of MIG6/STAT3 in NSCLC
The negative regulation between MIG6 and STAT3 was observed and verified through the STRING database and western blotting assays . Sustained activation of STAT3 was significantly downregulated when co-treatment with selumetinib in gefitinib-resistant cells .
Addressing Gefitinib-Induced Resistance
Mefatinib (MET306) is a novel second-generation EGFR-TKI designed to address the highly unmet clinical need of gefitinib-induced resistance and irreversibly bind to mutated tyrosine kinase domain of EGFR and human epidermal growth factor receptor 2 (HER2) .
Pharmacokinetic Studies
A liquid chromatography–tandem mass spectrometry method was established and validated for determining MET306 in non-small cell lung cancer patients .
Determination of Gefitinib based PROTACs-3 in Rat Plasma
To facilitate the determination of the pharmacokinetics of gefitinib based PROTACs-3 a high sensitivity bioanalytical method was developed for the simultaneous determination of gefitinib and gefitinib based PROTACs-3 in rat plasma over the concentration range of 20 pg/mL to 1000 ng/mL .
Mecanismo De Acción
Target of Action
Gefitinib-d6, like its parent compound Gefitinib, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival . It is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib-d6 acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This selective inhibition disrupts the signaling cascades downstream of EGFR, leading to inhibited malignant cell proliferation .
Biochemical Pathways
The inhibition of EGFR by Gefitinib-d6 affects several biochemical pathways. It perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, and the p53 signaling pathway . Notably, it has been observed that Gefitinib can regulate the negative interaction between MIG6 and STAT3 . This regulation plays a significant role in the sustained activation of STAT3 and resistance to EGFR-TKIs .
Pharmacokinetics
Gefitinib-d6, like Gefitinib, is extensively metabolized in patients . Excretion is predominantly via the feces, with renal elimination accounting for less than 4% of the administered dose . The ADME properties of Gefitinib-d6 are expected to be similar to those of Gefitinib, which has a bioavailability of 59% and a protein binding of 90% .
Result of Action
The action of Gefitinib-d6 leads to several molecular and cellular effects. It inhibits the proliferation of non-small cell lung cancer (NSCLC) cells and enhances apoptosis . It also inhibits migration in gefitinib-resistant lung cancer cell lines . At the molecular level, Gefitinib-d6 causes a rapid increase in the level of the proapoptotic BH3-only protein BIM .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Gefitinib-d6. For instance, the Predicted Environmental Concentration (PEC) and Predicted No Effect Concentration (PNEC) ratio suggest that the use of Gefitinib presents an insignificant risk to the environment . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i2D2,5D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGALLCVXEZPNRQ-AQCDAZAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gefitinib-d6 | |
Q & A
Q1: The research mentions that Gefitinib enhances the inhibitory effect of Cisplatin when administered after Cisplatin treatment. What is the proposed mechanism behind this enhanced effect?
A1: While the research demonstrates the enhanced inhibitory effect of the Gefitinib and Cisplatin combination [, ], it doesn't delve into the specific mechanism behind this synergy. Further research is needed to understand if this enhanced effect is due to Gefitinib directly impacting Cisplatin's mechanism of action, influencing downstream pathways affected by Cisplatin, or a combination of both.
Q2: The study focuses on the in vivo effects of Gefitinib on a murine model. Were any in vitro studies conducted to assess Gefitinib's impact on H22 hepatocarcinoma cell proliferation or other cellular mechanisms?
A2: The provided abstracts [, ] don't mention any in vitro studies conducted on H22 hepatocarcinoma cells using Gefitinib. In vitro studies would be beneficial to elucidate the drug's direct effects on these cells, exploring mechanisms like cell cycle arrest, apoptosis induction, or alterations in signaling pathways.
Q3: The study focuses on a specific dosage and administration schedule for Gefitinib. Could altering the dosage or schedule further enhance its efficacy, potentially minimizing the required Cisplatin dose and reducing side effects?
A3: The research utilized a specific Gefitinib dosage and schedule (100 mg/kg body weight daily) [, ]. Whether modifying this regimen could yield improved efficacy or allow for Cisplatin dose reduction requires further investigation. Exploring different dosages and schedules, alongside in vitro studies to determine optimal drug exposure, could provide valuable insights into maximizing therapeutic benefit while minimizing potential side effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B593779.png)
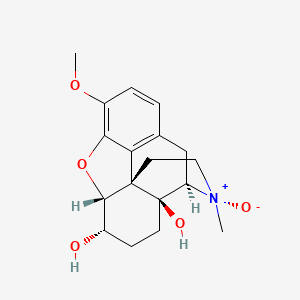


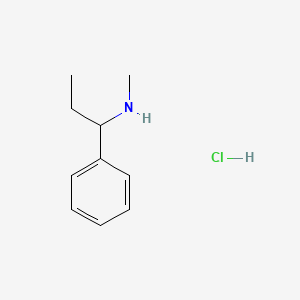
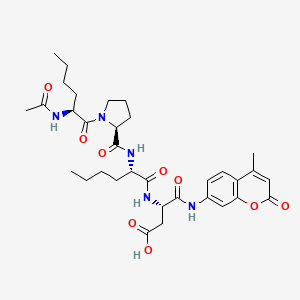
![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B593791.png)
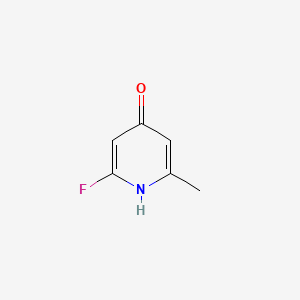

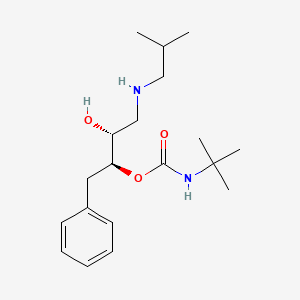
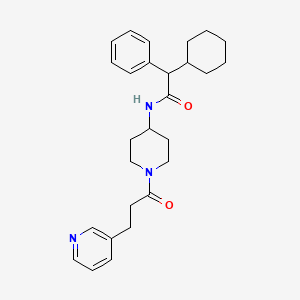
![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)
